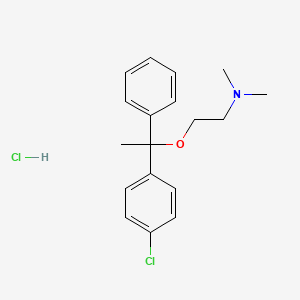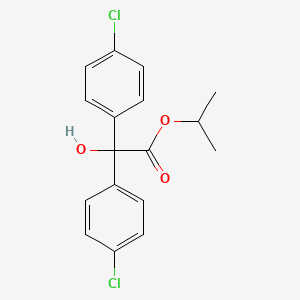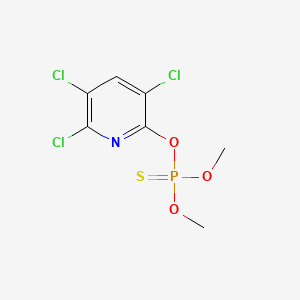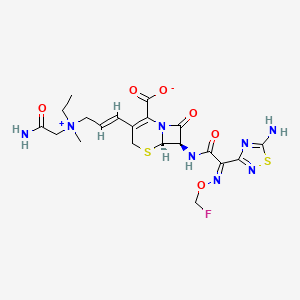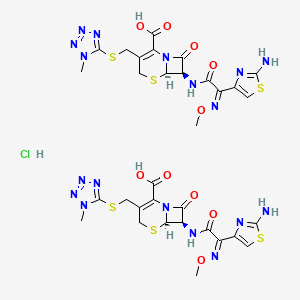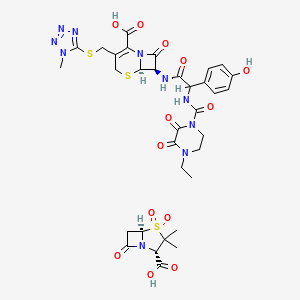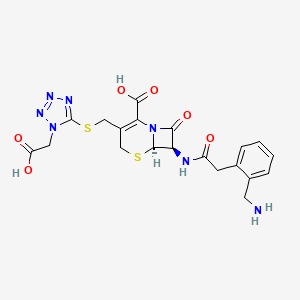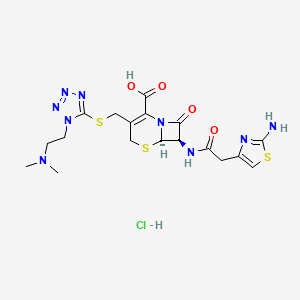
CI-1044
Vue d'ensemble
Description
CI-1044, également connu sous le nom de PD-189659, est un inhibiteur puissant et sélectif de la phosphodiestérase 4 (PDE4). Il a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement des maladies inflammatoires. Le composé présente une forte spécificité pour les sous-types de PDE4, notamment PDE4A5, PDE4B2, PDE4C2 et PDE4D3 .
Applications De Recherche Scientifique
CI-1044 has been extensively studied for its applications in various fields:
Chemistry: Used as a tool compound to study PDE4 inhibition and its effects on cyclic adenosine monophosphate (cAMP) levels.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Potential therapeutic agent for treating chronic obstructive pulmonary disease (COPD), asthma, and other inflammatory conditions.
Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmacological studies .
Mécanisme D'action
Target of Action
CI-1044, also known as PD-189659, is primarily a Phosphodiesterase 4 (PDE4) inhibitor . PDE4 is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes. This compound specifically targets PDE4 subtypes: PDE4A5, PDE4B2, PDE4C2, and PDE4D3 .
Mode of Action
This compound interacts with its targets by inhibiting the activity of PDE4, thereby increasing the levels of cAMP within the cell . This increase in cAMP levels leads to a cascade of intracellular events, including the activation of protein kinase A (PKA), which in turn modulates the function of various proteins through phosphorylation .
Biochemical Pathways
The inhibition of PDE4 by this compound affects multiple biochemical pathways. One of the key pathways influenced is the inflammatory response pathway. In the presence of PDE4 inhibitors like this compound, the production of pro-inflammatory cytokine TNF-α is dose-dependently decreased . This suggests that this compound may have potential anti-inflammatory effects.
Result of Action
The primary molecular effect of this compound is the inhibition of PDE4, leading to increased cAMP levels within the cell . On a cellular level, this results in modulated protein function and potentially decreased production of pro-inflammatory cytokines . In vivo studies have shown that this compound dose-dependently inhibits the accumulation of eosinophils in bronchoalveolar lavages , suggesting potential anti-inflammatory effects in the body.
Orientations Futures
Analyse Biochimique
Biochemical Properties
CI-1044 interacts with several isoforms of the PDE4 enzyme, namely PDE4A5, PDE4B2, PDE4C2, and PDE4D3 . It exhibits inhibitory effects with IC50 values of 0.29, 0.08, 0.56, 0.09 μM for PDE4A5, PDE4B2, PDE4C2, and PDE4D3, respectively . This interaction between this compound and PDE4 isoforms influences the biochemical reactions within the cell, particularly those involving cAMP metabolism .
Cellular Effects
This compound has been shown to have significant effects on cellular processes. It has been observed to cause perivascular and interstitial inflammation, characterized by infiltrates of neutrophils and macrophages . Furthermore, this compound has been found to influence cell function by modulating the production of nitric oxide (NO), a key signaling molecule involved in various cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PDE4 enzymes, leading to the inhibition of these enzymes . This inhibition results in an increase in the levels of cAMP within the cell . Elevated cAMP levels can lead to various downstream effects, including changes in gene expression and modulation of cellular signaling pathways .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage . For instance, phosphorylation at S615 in rats was elevated 35-fold 2 hours after the last dose of this compound . More comprehensive studies are needed to fully understand the dosage-dependent effects of this compound in animal models.
Metabolic Pathways
This compound is involved in the cAMP metabolic pathway through its inhibition of PDE4 enzymes . By inhibiting these enzymes, this compound prevents the breakdown of cAMP, thereby influencing the levels of this important second messenger within the cell .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de CI-1044 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base par des réactions de cyclisation, suivie de modifications de groupes fonctionnels pour obtenir la sélectivité et la puissance souhaitées. Des conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour maximiser le rendement et la pureté .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais est mise à l'échelle pour accueillir des quantités plus importantes. Le processus implique des mesures strictes de contrôle de la qualité pour assurer la cohérence et la conformité aux normes réglementaires. Des techniques avancées, telles que la chimie en flux continu, peuvent être utilisées pour améliorer l'efficacité et réduire les coûts de production .
Analyse Des Réactions Chimiques
Types de réactions
CI-1044 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.
Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, sont courantes dans la modification de this compound.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme les amines et les thiols sont utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, qui peuvent présenter des propriétés pharmacologiques différentes. Ces dérivés sont souvent étudiés pour comprendre les relations structure-activité et optimiser le potentiel thérapeutique .
Applications de la recherche scientifique
This compound a été largement étudié pour ses applications dans divers domaines :
Chimie : Utilisé comme composé outil pour étudier l'inhibition de la PDE4 et ses effets sur les niveaux d'adénosine monophosphate cyclique (AMPc).
Biologie : Investigué pour son rôle dans la modulation des réponses immunitaires et de l'inflammation.
Médecine : Agent thérapeutique potentiel pour le traitement de la bronchopneumopathie chronique obstructive (BPCO), de l'asthme et d'autres affections inflammatoires.
Industrie : Utilisé dans le développement de médicaments anti-inflammatoires et comme composé de référence dans les études pharmacologiques .
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement la PDE4, une enzyme responsable de la dégradation de l'AMPc. En inhibant la PDE4, this compound augmente les niveaux intracellulaires d'AMPc, conduisant à l'activation de la protéine kinase A (PKA) et à la phosphorylation subséquente des protéines cibles. Cette cascade entraîne la modulation de divers processus cellulaires, notamment l'inflammation et les réponses immunitaires .
Comparaison Avec Des Composés Similaires
Composés similaires
Rolipram : Un autre inhibiteur de la PDE4 avec des mécanismes similaires mais une puissance inférieure à celle de CI-1044.
Cilomilast : Un inhibiteur de la PDE4 plus puissant que this compound, utilisé dans les essais cliniques pour la BPCO.
Tanimilast : Un nouvel inhibiteur de la PDE4 à forte activité anti-inflammatoire
Unicité de this compound
This compound est unique en raison de sa forte sélectivité pour des sous-types spécifiques de PDE4 et de ses propriétés pharmacocinétiques favorables. Il présente un profil équilibré de puissance, de sélectivité et de sécurité, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c24-17-11-15-8-10-28-20(15)18(12-17)19(14-5-2-1-3-6-14)26-21(23(28)30)27-22(29)16-7-4-9-25-13-16/h1-7,9,11-13,21H,8,10,24H2,(H,27,29)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXOSJSGDNPEEF-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(N=C(C3=CC(=CC1=C32)N)C4=CC=CC=C4)NC(=O)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=O)[C@@H](N=C(C3=CC(=CC1=C32)N)C4=CC=CC=C4)NC(=O)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047291 | |
| Record name | CI-1044 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197894-84-1 | |
| Record name | CI 1044 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=197894-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CI-1044 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197894841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CI-1044 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4T475XIIY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


